An In-Depth Technical Guide to Dimethyl Mesitylboronate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Dimethyl Mesitylboronate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Dimethyl mesitylboronate, a key organoboron compound, offers unique steric and electronic properties that make it a valuable reagent in modern organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis, and its application in palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this document serves as a practical resource for researchers leveraging this versatile building block.
Introduction: The Strategic Value of Steric Hindrance
Organoboron compounds are foundational to contemporary organic synthesis, prized for their stability, functional group tolerance, and predictable reactivity.[1] Among these, dimethyl mesitylboronate (Figure 1) distinguishes itself through the presence of a bulky mesityl (2,4,6-trimethylphenyl) group. This steric encumbrance is not a limitation but a strategic feature, profoundly influencing the reagent's stability and reactivity.[1] The mesityl group provides significant steric shielding to the boron center, which can enhance the stability of the compound and modulate its reactivity in catalytic cycles.[1] This guide will delve into the core properties of dimethyl mesitylboronate, offering practical insights into its synthesis and application, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
Figure 1: Chemical Structure of Dimethyl Mesitylboronate
Caption: Structure of dimethyl (2,4,6-trimethylphenyl)boronate.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in synthesis and for its unambiguous characterization.
Physical Properties
The physical properties of dimethyl mesitylboronate are summarized in Table 1. Due to limited publicly available experimental data for some properties, computational predictions from reliable sources are included where noted.
Table 1: Physicochemical Properties of Dimethyl Mesitylboronate
| Property | Value | Source |
| CAS Number | 34907-53-4 | [1] |
| Molecular Formula | C₁₁H₁₇BO₂ | [1][2] |
| Molecular Weight | 192.06 g/mol | [1][2] |
| Appearance | Colorless liquid (typical) | Commercially available |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. | General knowledge |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of dimethyl mesitylboronate. The expected NMR signatures are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the mesityl group, the methyl protons of the mesityl group, and the methoxy protons of the boronate ester. The aromatic protons typically appear as a singlet due to symmetry. The ortho- and para-methyl groups will also give rise to distinct singlets. The two methoxy groups are equivalent and will appear as a single sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the mesityl ring, the methyl carbons of the mesityl group, and the methoxy carbons. The carbon attached to the boron atom will have a characteristic chemical shift.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[3][4][5][6] For a tricoordinate boronic ester like dimethyl mesitylboronate, a single, relatively broad signal is expected in the region of +20 to +35 ppm.[3][4][5][6] The exact chemical shift can be influenced by the solvent and concentration.
Synthesis of Dimethyl Mesitylboronate: A Validated Protocol
The reliable synthesis of dimethyl mesitylboronate is a prerequisite for its application. A common and effective method involves the reaction of a Grignard reagent with a trialkoxyborane.
Reaction Principle
The synthesis proceeds via the nucleophilic attack of the mesityl Grignard reagent (mesitylmagnesium bromide) on the electrophilic boron atom of trimethoxyborane. This is followed by an aqueous workup to yield the desired dimethyl mesitylboronate. The bulky mesityl group helps to drive the reaction towards the mono-alkylation product.
Experimental Protocol
Reaction Scheme:
Materials:
-
2-Bromomesitylene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethoxyborane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a crystal of iodine and gently heat the flask under a stream of nitrogen to activate the magnesium. Allow the flask to cool to room temperature.
-
Add a solution of 2-bromomesitylene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by a gentle reflux. If the reaction does not start, gentle heating may be required. Once initiated, continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethoxyborane in anhydrous THF to the cooled Grignard reagent via a syringe or dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup and Purification: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford pure dimethyl mesitylboronate.
Self-Validation: The success of the synthesis can be validated at each stage. The formation of the Grignard reagent is indicated by the consumption of magnesium and the characteristic color change. The final product should be characterized by NMR spectroscopy (¹H, ¹³C, and ¹¹B) and compared to literature values to confirm its identity and purity.
Application in Suzuki-Miyaura Cross-Coupling
A cornerstone of modern synthetic chemistry, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds.[7][8][9] Dimethyl mesitylboronate serves as an effective coupling partner in these reactions, particularly for the synthesis of sterically hindered biaryl compounds.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The role of the base is crucial for the activation of the boronate ester, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center. The steric bulk of the mesityl group on dimethyl mesitylboronate can influence the rate of transmetalation and may require careful optimization of reaction conditions.
Experimental Protocol: Synthesis of a Sterically Hindered Biaryl
This protocol describes the synthesis of 2,4,6-trimethyl-4'-methylbiphenyl as a representative example.
Reaction Scheme:
Materials:
-
Dimethyl mesitylboronate
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene to the flask and stir for 10 minutes to form the active Pd(0) catalyst.
-
To a separate flask, add dimethyl mesitylboronate, 4-bromotoluene, and potassium carbonate.
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the catalyst solution to the flask containing the reactants via a cannula.
-
Add deionized water to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to obtain the pure biaryl product.
Self-Validation: The purity and identity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The disappearance of starting materials and the appearance of the product can be tracked by TLC or GC to ensure the reaction has gone to completion.
Safety and Handling
Organoboron compounds, including dimethyl mesitylboronate, should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[10][11]
Conclusion
Dimethyl mesitylboronate is a powerful and versatile reagent in the synthetic organic chemist's toolbox. Its unique steric profile provides both stability and a means to control reactivity in complex molecular constructions. This guide has provided a detailed overview of its properties, a reliable protocol for its synthesis, and a practical example of its application in the widely used Suzuki-Miyaura cross-coupling reaction. By understanding the principles behind its reactivity and adhering to validated experimental procedures, researchers can confidently employ dimethyl mesitylboronate to advance their synthetic endeavors in drug discovery and materials science.
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